4-Chloronitrosopiperidine
Description
Overview of N-Nitrosamine Research Landscape and Significance
N-nitroso compounds (NOCs) are a class of chemical substances characterized by a nitroso group (-N=O) bonded to a nitrogen atom. cabidigitallibrary.org This class is broadly divided into two main groups: N-nitrosamines and N-nitrosamides. cabidigitallibrary.org N-nitrosamines, which are formed from the reaction of secondary or tertiary amines with a nitrosating agent like nitrite (B80452), have been a significant subject of scientific research for decades. cabidigitallibrary.orgaccustandard.com The initial concern regarding these compounds arose in 1956 when Peter Magee and John Barnes reported that N-nitrosodimethylamine (NDMA), a simple, water-soluble compound, induced liver tumors in rats. nih.gov This discovery was particularly noteworthy as most carcinogens studied at the time were higher molecular weight, non-water-soluble compounds. nih.gov
The significance of N-nitrosamine research was further amplified in the 1960s with the discovery of NDMA in nitrite-preserved fish meal, which was linked to liver disease in farm animals. nih.govnih.govqascf.com This established a direct link between N-nitrosamine formation in food and potential health risks. nih.gov Since then, N-nitrosamines have been identified in a wide array of sources, including various foods and beverages (such as cured meats, fish, cheese, and beer), tobacco smoke, cosmetics, and as by-products of industrial processes and water disinfection. nih.govstopcarcinogensatwork.euskpharmteco.commdpi.com They are generally not produced intentionally but are formed as byproducts during manufacturing, processing, or even endogenously within the human body. accustandard.comstopcarcinogensatwork.eu
The primary reason for the intense research focus on N-nitrosamines is their potent carcinogenicity. accustandard.comskpharmteco.com Approximately 90% of the 300 nitrosamines tested have been shown to be carcinogenic in various animal species, affecting a wide range of organs including the liver, lungs, kidneys, esophagus, and stomach. wikipedia.orgnih.gov The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) classify many N-nitrosamines as probable human carcinogens. accustandard.comnih.gov Their mutagenic effects are attributed to their ability to disrupt DNA structure, potentially leading to mutations and cancer. accustandard.com More recently, the discovery of nitrosamine (B1359907) impurities in pharmaceutical products, such as ranitidine (B14927) and valsartan, has triggered widespread drug recalls and heightened regulatory scrutiny, reinforcing the imperative for continued research into their formation, detection, and biological effects. saudijournals.comresearchgate.netacs.orgnih.gov
Classification and Structural Characteristics of Piperidine-Derived Nitrosamines
N-nitrosamines are classified based on their chemical structure, which fundamentally consists of an R₂N-N=O framework, where R is typically an alkyl group. wikipedia.org A key distinction is made between cyclic and acyclic (or aliphatic) nitrosamines. Piperidine-derived nitrosamines fall under the category of cyclic nitrosamines.
The parent compound of this family is N-nitrosopiperidine (NPIP), which is formed when the hydrogen atom on the nitrogen of the piperidine (B6355638) ring is substituted with a nitroso group. nih.gov Piperidine itself is a six-membered heterocyclic amine. researchgate.net The structure of NPIP is characterized by this six-membered ring containing one nitrogen atom, which is bonded to the nitroso (-N=O) functional group. nih.gov
The carcinogenicity and reactivity of piperidine-derived nitrosamines can be significantly influenced by the presence of various substituents on the piperidine ring. acs.org These substitutions lead to a diverse class of derivatives. For instance, the addition of a halogen atom, such as chlorine, to the carbon skeleton of the piperidine ring creates halogenated nitrosopiperidines. The position of this substituent is critical; for example, a chlorine atom can be attached at the 2, 3, or 4-position of the ring, leading to compounds like 2-chloronitrosopiperidine, 3-chloronitrosopiperidine, or 4-chloronitrosopiperidine. aacrjournals.org The nature, number, and location of these substituents can alter the molecule's electronic properties, steric hindrance, and metabolic pathways, thereby affecting its biological activity. acs.org
| Compound Family | Parent Structure | General Formula | Key Structural Feature | Example |
| Piperidine-Derived Nitrosamines | Piperidine | C₅H₁₀N-N=O | Six-membered heterocyclic ring with a nitroso group on the nitrogen atom. | N-Nitrosopiperidine (NPIP) |
| Halogenated Piperidine Nitrosamines | Piperidine | C₅H₉XN-N=O (X=Halogen) | Piperidine ring with a halogen substituent on a carbon atom. | This compound |
| Alkyl-Substituted Piperidine Nitrosamines | Piperidine | C₅H₉(R)N-N=O (R=Alkyl) | Piperidine ring with an alkyl group substituent on a carbon atom. | 2,6-Dimethyl-N-nitrosopiperidine |
This table provides a simplified classification of piperidine-derived nitrosamines based on their structural features.
Specific Research Focus on this compound within the Halogenated Nitrosamine Class
Within the broader category of N-nitrosamines, halogenated nitrosamines represent a specific area of interest due to their potential formation as disinfection by-products in water treatment and their distinct chemical properties. nih.govnih.gov The presence of a halogen atom can significantly modify the carcinogenic potency of the parent nitrosamine. aacrjournals.org
Research on this compound has been part of a larger effort to understand how substitutions on the piperidine ring affect carcinogenicity. A pivotal study conducted by W. Lijinsky and colleagues in 1980 directly compared the carcinogenic effects of several chlorinated nitrosopiperidines. aacrjournals.org In this research, this compound was administered to male Fischer 344 rats in their drinking water to assess its tumor-inducing capabilities. aacrjournals.org
The study was designed to compare the potency of monochloro- and dichloro- derivatives. The findings demonstrated that this compound is a potent carcinogen, inducing tumors primarily in the esophagus, with a significant incidence of tumors in the forestomach and tongue as well. aacrjournals.org When comparing the monochloro compounds, the research suggested that the position of the chlorine atom influences carcinogenic activity. By using the rate of death from tumors as an indicator of potency, the study established a relative potency ranking among the tested compounds. aacrjournals.org This type of structure-activity relationship (SAR) research is crucial for predicting the potential risk of related, unstudied compounds. acs.orgfda.gov
The focus on halogenated nitrosamines like this compound is also relevant to environmental and public health, as chlorination and chloramination are common water disinfection methods that can lead to the formation of halogenated disinfection by-products. nih.govacs.org While much of the recent water-related research has centered on smaller, non-cyclic nitrosamines like NDMA, studies on compounds like this compound provide valuable data on the carcinogenic potential of more complex halogenated nitrosamines that could theoretically be formed. nih.govnih.gov
| Compound | Animal Model | Administration Route | Primary Tumor Sites | Relative Potency Finding |
| 3-Chloronitrosopiperidine | Male Fischer 344 Rats | 0.17 mM in drinking water | Esophagus, Forestomach, Tongue | Less potent than this compound |
| This compound | Male Fischer 344 Rats | 0.17 mM in drinking water | Esophagus, Forestomach, Tongue | More potent than 3-Chloronitrosopiperidine |
| 3,4-Dichloronitrosopiperidine (B1215796) | Male Fischer 344 Rats | 0.17 mM in drinking water | Esophagus | More potent than the monochloro compounds |
This table summarizes key findings from the 1980 study by Lijinsky et al., comparing the carcinogenicity of chlorinated nitrosopiperidines. aacrjournals.org
Historical Trajectories and Current Research Imperatives for N-Nitrosopiperidines
The historical research trajectory for N-nitrosopiperidines is intertwined with the broader history of N-nitrosamine investigation. Following the initial discoveries of nitrosamine carcinogenicity in the mid-20th century, research in the 1970s began to systematically identify these compounds in the environment and food supply. cabidigitallibrary.orgqascf.comskpharmteco.com N-Nitrosopiperidine (NPIP) was one of the specific nitrosamines found in certain foods, such as cured meats and fish, and notably in cigarette smoke. nih.gov Early experimental studies from this period established NPIP as a carcinogen in multiple animal species, including rats, mice, and hamsters, where it induced tumors in the esophagus, respiratory tract, and liver. nih.govinchem.orgoup.com
The primary research imperative during this era was identification, documentation of occurrence, and toxicological evaluation in animal models to understand the potential human risk. inchem.org This included structure-activity studies, like those involving this compound, to determine how chemical modifications influenced carcinogenic potency. aacrjournals.org
In recent years, the research imperatives have evolved significantly, driven largely by the "nitrosamine crisis" in the pharmaceutical industry that began around 2018. researchgate.netnih.gov The discovery of nitrosamine impurities, not just as environmental or food contaminants but within finished drug products, created an urgent need for new research and regulatory frameworks. saudijournals.comacs.org Current research imperatives now focus on several key areas:
Root Cause Analysis: Investigating the complex chemical pathways through which nitrosamines, including potential piperidine-derived structures, can form during drug synthesis, formulation, and storage. acs.orgnih.gov This includes reactions involving precursor active pharmaceutical ingredients (APIs), residual nitrites in excipients, and manufacturing conditions. acs.org
Sensitive Analytical Methods: Developing highly sensitive and robust analytical methods to detect and quantify trace levels of a growing list of nitrosamines in complex matrices like pharmaceutical products. chromatographyonline.comacs.org
Risk Assessment: Creating reliable risk assessment strategies for novel nitrosamines for which limited or no carcinogenicity data exists. fda.govacs.org This involves using structure-activity relationships and computational toxicology to predict potency and establish acceptable intake (AI) limits. acs.orgfda.gov
Mitigation Strategies: Designing effective strategies to prevent the formation of nitrosamines in consumer products and pharmaceuticals, or to remove them if they do form. acs.org
While much of the recent focus has been on small, simple nitrosamines like NDMA and NDEA, the principles and regulatory expectations apply to all potential nitrosamine impurities, ensuring that historical research on compounds like N-nitrosopiperidine and its derivatives remains relevant to contemporary public health challenges. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-nitrosopiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O/c6-5-1-3-8(7-9)4-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWBTWAHSWWHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Cl)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215771 | |
| Record name | 4-Chloronitrosopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65445-61-6 | |
| Record name | 4-Chloronitrosopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065445616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloronitrosopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 4 Chloronitrosopiperidine
De Novo Synthetic Strategies for 4-Chloronitrosopiperidine
The synthesis of this compound is primarily achieved through the N-nitrosation of its direct precursor, 4-chloropiperidine (B1584346). This process involves the introduction of a nitroso (-N=O) group onto the nitrogen atom of the piperidine (B6355638) ring.
The principal reaction for synthesizing this compound is the electrophilic attack of a nitrosating agent on the secondary amine of the 4-chloropiperidine precursor. acs.orgacs.org
Reaction Pathway: The most common pathway involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic medium, typically aqueous hydrochloric acid (HCl). google.com The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then generates the highly electrophilic nitrosonium ion (NO⁺) or a related species. acs.orgacs.org The nucleophilic nitrogen of 4-chloropiperidine then attacks the nitrosonium ion, leading to the formation of the N-nitrosamine product after deprotonation. google.com The reaction is generally performed at low temperatures, such as in an ice bath, to control the exothermic nature of the reaction and minimize side-product formation. google.com
An alternative, efficient method utilizes tert-butyl nitrite (TBN) as the nitrosating agent, often under solvent-free conditions. rsc.org This approach is valued for its mild reaction conditions and high tolerance for other sensitive functional groups that might be present in more complex substrates. rsc.org
Table of Precursor Compounds and Reagents: Use the interactive controls to view details about each compound's role in the synthesis.
| Compound Name | Role in Synthesis |
|---|---|
| 4-Chloropiperidine | Primary precursor containing the piperidine ring structure. rasayanjournal.co.inchemicalbook.com |
| Sodium Nitrite (NaNO₂) | Source of the nitroso group, activated under acidic conditions. google.com |
| Hydrochloric Acid (HCl) | Acid catalyst used to generate the active nitrosating species (nitrosonium ion) from sodium nitrite. google.com |
| tert-Butyl Nitrite (TBN) | Alternative, mild nitrosating agent for reactions under solvent-free conditions. rsc.org |
| Ethyl Acetate (B1210297) | Organic solvent used in some procedures for reaction and extraction. google.com |
To obtain high yields and purity suitable for research, several parameters of the synthesis must be carefully controlled and optimized.
Temperature Control: Maintaining a low temperature (0-5 °C) using an ice bath is critical during the addition of the nitrosating agent to prevent decomposition of the product and the formation of byproducts. google.com
Reagent Stoichiometry: Precise control over the molar ratios of the amine precursor, acid, and nitrosating agent is essential for driving the reaction to completion while minimizing unreacted starting materials.
Solvent System: The choice of solvent can influence reaction efficiency. While some modern methods are solvent-free rsc.org, biphasic systems like water/ethyl acetate can facilitate the reaction and subsequent product isolation. google.com
Purification: Post-reaction workup is crucial for purity. A typical procedure involves quenching the reaction, separating the organic phase, washing it with water and brine to remove residual acid and salts, drying it over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), and finally removing the solvent under reduced pressure. google.comrasayanjournal.co.in
Table of Synthetic Optimization Parameters: Explore the different parameters that can be adjusted to enhance the synthesis of this compound.
| Parameter | Condition | Purpose |
|---|---|---|
| Temperature | 0-5 °C (Ice Bath) | Controls exothermic reaction, minimizes byproduct formation. google.com |
| Reagents | Use of mild agents like TBN or stable complexes like [NO+·Crown·H(NO₃)₂⁻]. rsc.orgorganic-chemistry.org | Improves selectivity and allows for milder reaction conditions. |
| Workup | Aqueous wash, drying, and evaporation. | Removes impurities and isolates the final product. rasayanjournal.co.in |
| pH Control | Acidic conditions | Essential for activating sodium nitrite to the electrophilic nitrosating agent. acs.org |
Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Research
The synthesis of isotopically labeled analogues of this compound, particularly those containing deuterium (B1214612) (²H or D) or nitrogen-15 (B135050) (¹⁵N), is vital for mechanistic studies in chemistry and toxicology. nih.gov These labeled compounds serve as tracers and are invaluable for kinetic isotope effect (KIE) studies, which can elucidate reaction mechanisms. nih.gov
The primary strategy for synthesizing labeled this compound is to begin with an isotopically labeled precursor. For instance, to produce ¹⁵N-labeled this compound, the synthesis would start with ¹⁵N-labeled 4-chloropiperidine. nih.gov
Deuterated analogues can be prepared by using deuterated reagents or through specific hydrogen-deuterium exchange reactions on the precursor molecule before nitrosation. acs.orgnih.gov The NMR spectra of nitrosamines can be complex due to the presence of E/Z rotamers around the N-N bond, and deuteration can sometimes simplify these spectra or provide specific structural information. nih.gov
Table of Isotopes in Mechanistic Research: Discover the applications of different stable isotopes in the study of this compound.
| Isotope | Application | Research Area |
|---|---|---|
| Deuterium (²H) | Used to determine the Kinetic Isotope Effect (KIE), helping to identify rate-determining steps in a reaction mechanism. nih.gov | Reaction Kinetics, Metabolism Studies |
| Nitrogen-15 (¹⁵N) | Acts as a tracer to follow the path of the nitrogen atom through metabolic or chemical transformations. nih.gov | Metabolic Pathway Analysis, NMR Studies |
| Carbon-13 (¹³C) | Used in NMR spectroscopy and mass spectrometry to trace the carbon skeleton of the molecule. nih.gov | Structural Elucidation, Metabolomics |
Derivatization and Chemical Transformation of this compound to Related Research Intermediates
The chemical structure of this compound features two reactive sites: the nitroso group and the chloro-substituent on the piperidine ring. This allows for a variety of chemical transformations to produce other valuable research intermediates.
Reduction of the Nitroso Group: The N-nitroso group can be reduced to form the corresponding hydrazine (B178648) (N-aminopiperidine derivative) or be completely removed to regenerate the parent amine. acs.orgnih.gov Common reducing agents include zinc dust, lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. A described method for the analogous nitrosopiperidine uses iron powder in the presence of hydrochloric acid to yield N-aminopiperidine. google.com
Oxidation of the Nitroso Group: Strong oxidizing agents, such as peroxyacids (e.g., trifluoroperacetic acid), can oxidize the N-nitroso group to an N-nitro group, yielding the corresponding 4-chloro-1-nitropiperidine. acs.orgnih.gov
Reactions at the α-Carbon: The protons on the carbons adjacent to the ring nitrogen (α-carbons) are acidic and can be deprotonated with a strong base to form a carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. cdnsciencepub.com
Nucleophilic Substitution at C4: The chlorine atom at the C4 position is a leaving group and can be displaced by a range of nucleophiles. researchgate.netrammohancollege.ac.in This allows for the synthesis of a diverse library of 4-substituted-N-nitrosopiperidines. Potential nucleophiles include azides, amines, and thiols, leading to the formation of 4-azido, 4-amino, and 4-thioether derivatives, respectively. researchgate.net
Photochemical Reactions: Under UV or visible-light irradiation, the N-NO bond can undergo homolytic cleavage to produce an aminium radical cation. acs.org This highly reactive intermediate can participate in addition reactions with unsaturated systems like alkenes and alkynes. acs.org
Table of Derivatization Reactions: Browse the chemical transformations possible for this compound.
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| Reduction | Fe / HCl or LiAlH₄ | N-Amino-4-chloropiperidine (hydrazine). google.com |
| Oxidation | Trifluoroperacetic acid | 4-Chloro-1-nitropiperidine (nitramine). acs.orgnih.gov |
| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (e.g., CH₃I) | 2-Alkyl-4-chloro-1-nitrosopiperidine. cdnsciencepub.com |
| C4-Substitution | Sodium Azide (NaN₃) | 4-Azido-1-nitrosopiperidine. researchgate.net |
| Photochemical Addition | Alkyne, visible light | β-Nitroso enamines and subsequent cyclized products. acs.org |
Analytical Validation of Synthetic Products in Research Settings
The analytical validation of synthetically prepared this compound is essential to confirm its identity, purity, and concentration. lcms.cz This process relies on a combination of spectroscopic and chromatographic techniques.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the target compound from impurities and unreacted starting materials. When coupled with Mass Spectrometry (MS), these techniques (LC-MS and GC-MS) become powerful tools for both identification and quantification, even at trace levels. nih.govnih.gov LC-MS/MS is often the preferred method for its high sensitivity and selectivity in analyzing nitrosamines. lcms.cz
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structural elucidation. NMR confirms the connectivity of atoms within the molecule. For N-nitrosamines, the NMR spectra are often complicated by the presence of E/Z geometric isomers (rotamers) due to the high barrier of rotation around the N-N partial double bond, which may result in the doubling of some signals. nih.gov
Quantitative NMR (qNMR): This technique can be used for the accurate determination of purity and concentration by integrating the signals of the analyte against a certified internal standard. ox.ac.uk This requires careful optimization of experimental parameters, such as the relaxation delay, to ensure accurate results. ox.ac.uk
The combination of these methods provides a comprehensive analytical profile, ensuring the material is suitable for its intended research application. nih.govnih.gov
Table of Analytical Validation Techniques: Review the standard analytical methods used to characterize this compound.
| Technique | Purpose | Information Obtained |
|---|---|---|
| LC-MS/MS | Separation and Quantification | High-sensitivity detection and accurate quantification of the target compound and impurities. lcms.cz |
| GC-MS | Separation and Identification | Analysis of volatile compounds and impurities; provides structural information from fragmentation. nih.gov |
| HRMS | Identity Confirmation | Accurate mass measurement to confirm the elemental composition and molecular formula. nih.gov |
| ¹H and ¹³C NMR | Structural Elucidation | Confirms the chemical structure, connectivity, and presence of E/Z rotamers. nih.gov |
| qNMR | Purity Assessment | Provides accurate and precise measurement of compound purity against a known standard. ox.ac.uk |
Biochemical Transformation and Metabolic Activation Mechanisms of 4 Chloronitrosopiperidine
Enzymatic Pathways Involved in the Metabolism of 4-Chloronitrosopiperidine
The bioactivation of cyclic nitrosamines is primarily a process of oxidative metabolism. journal-of-agroalimentary.ronih.gov This transformation is catalyzed by a superfamily of heme-containing enzymes located predominantly in the liver, but also in extrahepatic tissues such as the esophagus and nasal cavity. acs.orgresearchgate.netoup.com
The principal and rate-limiting step in the metabolic activation of N-nitrosopiperidine, and by extension this compound, is the oxidation of the carbon atom immediately adjacent to the nitroso group (the α-carbon). journal-of-agroalimentary.roacs.orgresearchgate.netoup.comnih.govnih.gov This reaction, known as α-hydroxylation, is catalyzed by Cytochrome P450 (P450) enzymes and is considered the key activation pathway leading to carcinogenesis. journal-of-agroalimentary.ronih.govnih.govoup.com
The reaction requires an NADPH-generating system and results in the formation of an unstable α-hydroxy-N-nitrosopiperidine intermediate. acs.orgnih.govoup.com Studies using rat liver, esophageal, and nasal microsomes have demonstrated the necessity of P450 enzymes for this transformation. acs.orgresearchgate.netoup.com Several specific P450 isozymes have been identified as key catalysts for the α-hydroxylation of NPIP. Members of the CYP2A family are particularly efficient in this role. acs.orgnih.gov Human CYP2A6, in particular, has been shown to be responsible for the mutagenic activation of a range of tobacco-related nitrosamines, including NPIP. nih.gov The presence of the chlorine atom at the 4-position of the piperidine (B6355638) ring in this compound is expected to influence the rate and regioselectivity of P450-mediated metabolism but not the fundamental mechanism of α-hydroxylation.
Table 1: Cytochrome P450 Enzymes Implicated in the Metabolism of N-Nitrosopiperidine (NPIP)
| Enzyme Family | Specific Isozyme | Role in NPIP Metabolism | Species Studied | Citations |
| CYP2A | CYP2A3 | Good catalyst of NPIP α-hydroxylation. | Rat | researchgate.netoup.comacs.orgnih.gov |
| CYP2A4 | Catalyzes NPIP α-hydroxylation. | Mouse | acs.orgnih.gov | |
| CYP2A5 | Efficient catalyst of NPIP α-hydroxylation. | Mouse | acs.orgnih.gov | |
| CYP2A6 | Responsible for mutagenic activation via α-hydroxylation. | Human | acs.orgnih.govnih.gov | |
| CYP2A13 | Catalyzes NPIP α-hydroxylation. | Human | acs.orgnih.gov | |
| CYP2E1 | CYP2E1 | May be involved in nitrosamine (B1359907) activation. | Rat | acs.org |
| CYP2G1 | CYP2G1 | May play a role in NPIP α-hydroxylation. | Rat | acs.org |
Current research on the activation of carcinogenic nitrosamines like NPIP points overwhelmingly to the central role of the Cytochrome P450 system via α-hydroxylation. nih.govnih.govacs.orgacs.org While other enzyme systems are crucial for subsequent Phase II conjugation and detoxification of metabolites, their involvement in the initial, critical activation step to form electrophiles is not well-documented for this class of compounds. Therefore, P450 enzymes are considered the principal system for the metabolic activation of N-nitrosopiperidines.
Identification and Characterization of Primary Metabolites in In Vitro and Ex Vivo Research Models
The metabolic fate of N-nitrosopiperidine has been investigated in various in vitro systems, most notably using rat liver microsomal preparations. nih.govfao.org These studies have been pivotal in identifying the primary products that arise from the initial enzymatic attack.
The direct product of P450-mediated α-hydroxylation is α-hydroxy-N-nitrosopiperidine. acs.orgoup.comoup.com This molecule is highly unstable and has not been isolated directly from metabolic incubations. acs.orgacs.org It spontaneously undergoes decomposition through the cleavage of the N-N bond and ring-opening. acs.orgoup.com
This decomposition yields 5-hydroxypentanal (B1214607), which has been identified as the major, stable end-product of NPIP α-hydroxylation in studies with rat liver microsomes. oup.comnih.govfao.orgebi.ac.uk In aqueous solution, 5-hydroxypentanal exists in equilibrium with its more stable, cyclic hemiacetal form, 2-hydroxytetrahydro-2H-pyran (2-OH-THP). acs.orgresearchgate.netoup.com It is often this cyclic form that is quantified in metabolic assays. acs.orgoup.com Further metabolism can lead to the formation of 1,5-pentanediol, which has also been detected as an ultimate metabolite. nih.gov For this compound, the analogous primary metabolite would be 4-chloro-5-hydroxypentanal.
Table 2: Primary Metabolites Identified from N-Nitrosopiperidine (NPIP) Metabolism
| Metabolite Name | Precursor Step | Stability | Notes | Citations |
| α-Hydroxy-N-nitrosopiperidine | P450-mediated α-hydroxylation | Highly unstable | The initial, transient product of activation. | acs.orgoup.comoup.comacs.org |
| 5-Hydroxypentanal | Decomposition of α-hydroxy-N-nitrosopiperidine | Stable | Key ring-opened metabolite identified in in vitro assays. | oup.comnih.govfao.orgebi.ac.uk |
| 2-Hydroxytetrahydro-2H-pyran (2-OH-THP) | Cyclization of 5-hydroxypentanal | Stable | The cyclic hemiacetal form of 5-hydroxypentanal. | acs.orgresearchgate.netoup.com |
| 1,5-Pentanediol | Further reduction | Stable | Identified as an ultimate metabolite. | nih.gov |
The metabolic pathway involving the breakdown of the α-hydroxylated intermediate to form 5-hydroxypentanal represents a definitive ring-opening event for NPIP. oup.comnih.govfao.org This is a well-established consequence of the primary activation mechanism.
For this compound specifically, a hypothetical pathway involves dechlorination. The metabolism of halogenated xenobiotics can sometimes proceed via dehalogenation reactions, which can be oxidative or reductive. Such a pathway could potentially lead to the formation of N-nitrosopiperidine itself or other piperidine-based metabolites lacking the chlorine atom. However, specific experimental data confirming a dechlorination pathway for this compound are not available in the reviewed literature. The presence of the electron-withdrawing chlorine atom at the C-4 position could also influence the electronic properties of the ring and potentially direct metabolism toward other carbons (β or γ-hydroxylation), though α-hydroxylation is considered the dominant pathway for carcinogenicity. acs.orgnih.gov
Formation of Reactive Intermediates and Electrophiles from this compound
The carcinogenic and mutagenic properties of nitrosamines are attributed to the formation of highly reactive electrophilic intermediates during their metabolism. journal-of-agroalimentary.ronih.govnih.gov The generation of these species is a direct consequence of the decomposition of the unstable α-hydroxy-N-nitrosopiperidine intermediate. acs.orgoup.comoup.comacs.org
Following α-hydroxylation, the unstable intermediate is believed to break down to yield a diazohydroxide, which can then lose water to form a diazonium ion. oup.comoup.comacs.org This alkyldiazonium ion is a potent electrophile. Concurrently, the decomposition can also generate an oxonium ion from the piperidine ring structure. acs.org These electrophiles are capable of reacting with nucleophilic centers in cellular macromolecules. oup.comoup.com Their primary target is DNA, where they form covalent adducts, leading to mutations and initiating the process of carcinogenesis if not repaired by cellular defense mechanisms. journal-of-agroalimentary.ronih.govnih.govacs.org
Table 3: Reactive Intermediates Formed from N-Nitrosopiperidine (NPIP) Metabolism
| Intermediate | Formation Pathway | Reactivity | Biological Consequence | Citations |
| Diazohydroxide | Decomposition of α-hydroxy-N-nitrosopiperidine | Reactive | Precursor to diazonium ion. | oup.comoup.comacs.org |
| Diazonium Ion | Loss of water from diazohydroxide | Highly electrophilic | Reacts with DNA to form adducts. | acs.orgmdpi.com |
| Oxonium Ion | Decomposition of α-hydroxy-N-nitrosopiperidine | Electrophilic | Can react with cellular nucleophiles. | acs.org |
Alkylating Species and Diazonium Ion Generation
The conversion of this compound into a biologically reactive agent is a multi-step process initiated by enzymatic action within the body. The key pathway involves the oxidation of the carbon atom adjacent (in the alpha position) to the nitroso group, a reaction known as α-hydroxylation.
This initial and rate-limiting step is primarily catalyzed by a superfamily of enzymes known as cytochrome P450 (P450) monooxygenases. acs.orgoup.comacs.org Specifically, members of the P450 2A family have been identified as important catalysts for the α-hydroxylation of cyclic nitrosamines like N-nitrosopiperidine. acs.orgnih.govnih.gov This enzymatic hydroxylation transforms the parent compound into an unstable intermediate, an α-hydroxynitrosamine. For this compound, this would result in the formation of α-hydroxy-4-chloronitrosopiperidine.
The α-hydroxynitrosamine intermediate is highly unstable and undergoes spontaneous, non-enzymatic decomposition. acs.orgseqens.comnih.gov This breakdown proceeds through the cleavage of the carbon-nitrogen bond, leading to the formation of two key species: a carbonyl compound and an alkyldiazohydroxide. scispace.comefpia.eu The alkyldiazohydroxide is itself a transient species that quickly loses a hydroxide (B78521) ion to generate a highly electrophilic alkyldiazonium ion. acs.orgefpia.euonyxipca.comveeprho.com
This alkyldiazonium ion is a potent alkylating agent. Its high reactivity stems from its ability to readily lose molecular nitrogen (N₂) and form a carbocation. Both the diazonium ion and the resulting carbocation are powerful electrophiles that can attack nucleophilic sites on cellular macromolecules, most significantly DNA. onyxipca.comveeprho.com The alkylation of DNA bases is a critical event in the initiation of carcinogenesis, as it can lead to mutations if not repaired by cellular DNA repair mechanisms.
The major water-trapped end product of N-nitrosopiperidine α-hydroxylation is 5-hydroxypentanal, which cyclizes to 2-hydroxytetrahydro-2H-pyran (2-OH-THP). oup.com This indicates the pathway through which the piperidine ring is opened during metabolic activation.
Table 1: Key Intermediates in the Metabolic Activation of N-Nitrosopiperidine Analogs
| Precursor Compound | Key Metabolic Step | Primary Intermediate | Reactive Species |
| N-Nitrosopiperidine | Cytochrome P450-mediated α-hydroxylation acs.orgoup.com | α-Hydroxynitrosopiperidine acs.orgacs.org | Alkyldiazonium ion efpia.euonyxipca.com |
| This compound (inferred) | Cytochrome P450-mediated α-hydroxylation | α-Hydroxy-4-chloronitrosopiperidine | Chloro-substituted alkyldiazonium ion |
Role of Metabolism in Mechanistic Studies of Biological Activity of the Compound
Understanding the metabolic activation of this compound is fundamental to elucidating the mechanisms behind its biological activity, particularly its carcinogenicity. The requirement for metabolic activation explains why the compound exhibits organ-specific toxicity. The tissues that possess the necessary enzymatic machinery, specifically the relevant cytochrome P450 isozymes, are the primary targets for its carcinogenic effects. oup.comnih.gov
For instance, N-nitrosopiperidine is a potent esophageal and nasal carcinogen in rats, which correlates with the high capacity of the microsomes from these tissues to carry out α-hydroxylation. oup.comnih.gov Rat esophageal microsomes have been shown to activate N-nitrosopiperidine much more efficiently than its five-membered ring analog, N-nitrosopyrrolidine, which is a liver carcinogen. oup.com This differential metabolic activation is a key factor in determining the tissue-specific carcinogenicity of these compounds. oup.comnih.gov
Mechanistic studies utilize this understanding to probe the relationship between structure and activity. The carcinogenic potency of different nitrosamines can often be correlated with the rate and efficiency of their metabolic activation. Computational studies have aimed to predict the α-carbon hydroxylation potential of nitrosamines to evaluate their carcinogenic risk, highlighting that structural features influencing this metabolic step are critical. researchgate.netchemrxiv.org
Kinetic studies of the enzymatic α-hydroxylation provide valuable data for these mechanistic investigations. For example, the Michaelis-Menten constants (Kₘ) and maximum velocity (Vₘₐₓ) for the α-hydroxylation of N-nitrosopiperidine have been determined in various tissue microsomes, providing a quantitative measure of the efficiency of its activation.
Table 2: Research Findings on the Metabolic Activation of N-Nitrosopiperidine
| Research Focus | Key Finding | Significance | Reference(s) |
| Enzymology | P450 2A enzymes are efficient catalysts of N-nitrosopiperidine α-hydroxylation. | Identifies specific enzymes responsible for metabolic activation. | acs.orgnih.govnih.gov |
| Kinetics (Rat Esophageal Microsomes) | Biphasic kinetics observed with Kₘ values of 312 µM and 1600 µM. | Suggests the involvement of multiple enzymes with different affinities for the substrate. | oup.com |
| Intermediate Stability | α-Hydroxynitrosamines are highly unstable at physiological pH, with half-lives of seconds to milliseconds. | Explains the transient nature of the key intermediate and the rapid formation of the ultimate carcinogen. | acs.org |
| Biological Activity | The α-hydroxylation pathway is considered the key activation step leading to carcinogenesis. | Links a specific metabolic transformation directly to the compound's potent biological effect. | acs.orgacs.orgnih.gov |
Molecular Mechanisms of Biological Interaction and Effect of 4 Chloronitrosopiperidine
DNA Adduct Formation and Characterization in Mechanistic Studies
The genotoxic effects of N-nitrosamines are primarily attributed to their metabolic activation into reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts. This process is considered a critical initiating event in chemical carcinogenesis. researchgate.net
The key metabolic activation pathway for N-nitrosopiperidine (NPIP) is the enzymatic hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. nih.govnih.govnih.govnih.gov This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a reactive electrophile, a diazonium ion, which is capable of alkylating nucleophilic sites on biological macromolecules, including DNA. mdpi.com
Research has successfully identified specific DNA adducts resulting from the metabolic activation of N-nitrosopiperidine (NPIP). While various adducts can be formed, studies have focused on those most abundant or mechanistically significant.
N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG): DNA adductome analysis of esophageal cancer tissues from a high-incidence region in Cixian, China, identified THP-dG as a major DNA adduct. acs.orgnih.gov The structure of this adduct is consistent with the metabolic activation of NPIP via α-hydroxylation, leading to an intermediate that reacts with the N2 position of guanine (B1146940). acs.orgnih.govresearchgate.net
O6-Alkylguanine Adducts: While not specifically identified for NPIP in the provided research, O6-alkylguanine adducts, such as O6-methylguanine, are well-established, miscoding lesions formed by various N-nitroso compounds. mdpi.comnih.govoup.com These adducts are considered highly pro-mutagenic because they can lead to G:C to A:T transition mutations during DNA replication if not repaired. mdpi.com The formation of such adducts is a general mechanism for many alkylating agents, and their presence is often investigated in studies of nitrosamine (B1359907) exposure. nih.govoup.com
N7-Alkylguanine Adducts: The N7 position of guanine is the most nucleophilic site in DNA and is a common target for alkylating agents. mdpi.com Although N7-alkylguanine adducts are typically the most abundant lesions formed by many simple alkylating nitrosamines, they are often less mutagenic than O6-alkylguanine adducts and can be removed from DNA through spontaneous depurination. mdpi.com
The table below summarizes key DNA adducts associated with N-nitrosopiperidine and the broader class of N-nitroso compounds.
| Adduct Name | Nucleobase Target | Significance |
| N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) | Guanine (N2) | Identified as a major adduct of NPIP in human esophageal tissues, serving as a biomarker of exposure. acs.orgnih.gov |
| O6-Alkylguanine | Guanine (O6) | Highly pro-mutagenic lesion commonly formed by N-nitroso compounds, leading to point mutations. mdpi.comnih.gov |
| N7-Alkylguanine | Guanine (N7) | Often the most frequent adduct formed by alkylating agents, though it can be chemically unstable. mdpi.commdpi.com |
Quantifying the low levels of DNA adducts formed in vivo requires highly sensitive analytical techniques. The two primary methods employed in research models are ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
³²P-Postlabeling: This is an ultrasensitive method capable of detecting as few as one adduct in 10¹⁰ normal nucleotides. acs.org The assay involves enzymatically digesting DNA to 3'-mononucleotides, labeling the adducts with ³²P-phosphate from [γ-³²P]ATP, and then separating the radiolabeled adducts using thin-layer chromatography (TLC). acs.org The separated adducts are then detected and quantified by their radioactive decay. This technique is particularly useful for detecting unknown adducts from complex exposures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become a primary tool for DNA adduct analysis due to its high specificity and ability to provide structural information. acs.org For adduct quantification, DNA is enzymatically digested to nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and detected by a mass spectrometer. acs.orgnih.gov LC-MS/MS was successfully used to quantify the NPIP-derived adduct, THP-dG, in human esophageal DNA samples, with a detection limit of 5 pmol per 50 μg of DNA. acs.org This approach allows for the precise measurement and structural confirmation of expected adducts.
| Methodology | Principle | Sensitivity | Advantages |
| ³²P-Postlabeling | Enzymatic DNA digestion, 5'-labeling of adducts with ³²P, and separation by TLC. acs.org | 1 adduct per 10⁹-10¹⁰ bases | Extremely high sensitivity, requires very small amounts of DNA. acs.org |
| LC-MS/MS | Enzymatic DNA digestion, chromatographic separation of adducts, and detection by mass spectrometry. acs.org | High (e.g., pmol levels) | High specificity, provides structural confirmation of the adduct. acs.orgnih.gov |
The rate and specificity of DNA adduct formation from compounds like N-nitrosopiperidine are influenced by several biological and chemical factors.
Enzyme Activity: The metabolic activation of NPIP is critically dependent on the activity of cytochrome P450 enzymes. nih.govnih.govovid.com Studies have shown that enzymes from the CYP2A family, such as human P450 2A6 and 2A13 and rat P450 2A3, are effective catalysts for the α-hydroxylation of NPIP. nih.govnih.govacs.org The expression levels and catalytic efficiency of these enzymes can vary significantly between different tissues (e.g., liver, esophagus, nasal mucosa), which may explain the tissue-specific carcinogenicity of NPIP. nih.govnih.gov For instance, rat esophageal microsomes activate NPIP much more efficiently than its structural analogue N-nitrosopyrrolidine, consistent with NPIP's potent carcinogenicity in the esophagus. nih.govovid.com
Chemical Structure: The chemical structure of the nitrosamine itself plays a crucial role. The presence, position, and type of substituents on the piperidine (B6355638) ring can sterically or electronically hinder the enzymatic α-hydroxylation, thereby altering genotoxicity. nih.govnih.gov For example, blocking the α-carbon positions of nitrosopiperidine with methyl groups has been shown to significantly reduce its carcinogenic activity in rats. nih.govdocksci.com This suggests that substitution at the 4-position, as in 4-Chloronitrosopiperidine, would likely modulate its metabolic activation and subsequent DNA adduct formation compared to the parent NPIP molecule.
Interaction with Cellular Macromolecules Beyond DNA
The reactive electrophilic intermediates generated from the metabolic activation of nitrosamines are not exclusively reactive towards DNA. They can also form covalent adducts with other cellular macromolecules, such as proteins and RNA.
The electrophiles that alkylate DNA can also react with nucleophilic amino acid residues in proteins, such as cysteine, lysine, and histidine. nih.gov This process, known as protein alkylation, can alter protein structure and function. While the formation of protein adducts by reactive intermediates is a well-established phenomenon, specific studies detailing the protein adducts formed by N-nitrosopiperidine or this compound are limited. However, the detection of N-terminal valine adducts in hemoglobin is a widely used method for biomonitoring human exposure to various electrophilic compounds and their metabolites. science.gov It is mechanistically plausible that the reactive species derived from NPIP would form similar adducts.
RNA, like DNA, contains nucleophilic sites that are susceptible to alkylation by reactive electrophiles. Early research indicated that administration of N-nitrosopiperidine to rats led to its reaction with both DNA and RNA in the liver. nih.gov The reactive intermediates that form DNA adducts are also capable of modifying RNA bases. acs.org The formation of RNA adducts could potentially interfere with protein synthesis and other regulatory functions of RNA. However, while the interaction has been noted, the specific structures of RNA adducts formed by N-nitrosopiperidine have not been fully characterized. nih.gov
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Computational and Theoretical Approaches in 4 Chloronitrosopiperidine Research
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to model the electronic distribution and predict chemical behavior based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comrsc.org It is frequently employed to map out the energy profiles of chemical reactions, identifying the energies of reactants, products, and intermediate structures. mdpi.com A key application of DFT is the calculation and characterization of transition states—the highest energy point along a reaction coordinate—which is crucial for determining the activation energy and, consequently, the rate of a reaction. mdpi.comresearchgate.net For a compound like 4-chloronitrosopiperidine, DFT calculations can elucidate the mechanisms of its metabolic activation or degradation pathways. By modeling the step-by-step transformation, researchers can predict the most likely reactive intermediates. These calculations provide detailed geometric and energetic data that are often difficult to obtain through experimental means alone.
| Parameter | Description | Relevance to this compound |
| Ground State Energy | The total electronic energy of the molecule in its most stable form. | Provides a baseline for comparing the stability of different isomers or conformers. |
| Transition State (TS) Energy | The energy of the molecular configuration at the peak of the reaction barrier. | Used to calculate the activation energy for metabolic reactions or decomposition. |
| Reaction Energy (ΔE) | The difference in energy between products and reactants. | Indicates whether a potential reaction is exothermic (releases energy) or endothermic (requires energy). |
| Gibbs Free Energy (ΔG) | A thermodynamic potential that includes enthalpy and entropy, used to predict the spontaneity of a reaction. | Determines the feasibility of metabolic pathways under physiological conditions. |
Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for predicting reactivity. mdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, analysis of its frontier orbitals can predict the most likely sites for nucleophilic or electrophilic attack, offering insights into its reactions with biological macromolecules. ajchem-a.com This analysis helps in understanding the initial steps of its toxic or carcinogenic action.
| MO Parameter | Definition | Predicted Role in Reactivity |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; higher energy suggests greater nucleophilicity. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; lower energy suggests greater electrophilicity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com |
| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | Influences the direction of charge transfer in a reaction. ajchem-a.com |
| Hardness (η) | A measure of resistance to change in electron distribution. | A larger HOMO-LUMO gap is associated with greater hardness. ajchem-a.com |
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
To understand how this compound interacts with biological systems, computational methods like molecular docking and molecular dynamics (MD) are employed. These techniques simulate the interaction of a small molecule (ligand) with a large biological molecule like a protein or DNA.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme's active site. animbiosci.orgresearchgate.net For this compound, docking simulations can identify which metabolic enzymes, like cytochrome P450s, are likely to bind and process the compound. The simulation scores binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), providing a binding affinity estimate. animbiosci.org
Following docking, molecular dynamics (MD) simulations can be run to observe the dynamic behavior of the enzyme-substrate complex over time. nih.govmdpi.com MD simulations provide a detailed, atomistic view of the complex's stability and conformational changes, which are crucial for the catalytic process. mdpi.comrsc.org These simulations can validate the binding mode predicted by docking and reveal how the enzyme manipulates the substrate to facilitate a chemical reaction. nih.gov
| Simulation Parameter | Description | Significance for Enzyme-Substrate Interaction |
| Binding Affinity/Docking Score | A calculated score that estimates the strength of the interaction between the ligand and the enzyme. | Helps rank potential metabolic enzymes and predict the most favorable binding orientation. animbiosci.org |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of protein or ligand atoms from a reference structure over time. | Indicates the stability of the enzyme-ligand complex during an MD simulation. mdpi.comresearchgate.net |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible or rigid regions of the enzyme upon ligand binding. researchgate.net |
| Interaction Energy | The calculated energy (e.g., electrostatic, van der Waals) between the ligand and the enzyme. | Quantifies the contribution of different forces to the binding stability. researchgate.net |
The carcinogenicity of many N-nitroso compounds is linked to their ability to form covalent adducts with DNA after metabolic activation. nih.gov Computational modeling is a valuable tool for studying the structural implications of these DNA lesions. nih.gov Molecular dynamics simulations can be used to model a segment of DNA containing a this compound-derived adduct. These simulations reveal how the adduct alters the local and global structure of the DNA double helix, such as causing bends, unwinding, or base-pair disruptions. Such conformational changes can interfere with DNA replication and repair mechanisms, leading to mutations. nih.gov By modeling these adducted DNA structures, researchers can gain insight into the specific types of mutations the compound is likely to induce. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a group of related compounds like substituted nitrosopiperidines, a QSAR model could be developed to predict their carcinogenic or mutagenic potential based on specific molecular features.
The process involves calculating a set of numerical descriptors for each molecule that quantify its physicochemical properties (e.g., electronic, steric, hydrophobic). nih.gov These descriptors are then used to build a mathematical model that correlates them with experimentally measured activity. A well-validated QSAR model can be used to predict the activity of new, untested compounds and provide mechanistic insights by identifying the key molecular properties that drive the biological effect. nih.gov For instance, a QSAR study on nitrosopiperidines might reveal that specific electronic properties at the nitrogen or alpha-carbon atoms are critical for their mutagenic activity.
| Descriptor Type | Example Descriptors | Relevance in QSAR Models |
| Electronic Descriptors | Partial charges on atoms, dipole moment, HOMO/LUMO energies. | Describe the ability of a molecule to participate in electrostatic, nucleophilic, or electrophilic interactions. nih.gov |
| Steric Descriptors | Molecular volume, surface area, radius of gyration. | Quantify the size and shape of the molecule, which are important for fitting into an enzyme's active site. |
| Topological Descriptors | Connectivity indices, shape indices. | Numerically describe the branching and arrangement of atoms within the molecular structure. |
| Hydrophobic Descriptors | LogP (octanol-water partition coefficient). | Measures the molecule's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
Development of QSAR Models for Nitrosamines and Related Compounds
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. For nitrosamines, these models are primarily developed to predict their carcinogenic potency.
The development of robust QSAR models for nitrosamines is a significant area of research due to the carcinogenic risk posed by this class of compounds. nih.gov These models are built upon the principle that the structure of a molecule dictates its activity. By identifying key molecular descriptors, which are numerical representations of a molecule's properties, it is possible to create mathematical equations that can predict the carcinogenicity of untested nitrosamines.
A common approach involves using a variety of molecular descriptors, ranging from simple (0D-2D) to more complex (3D) ones. sciforum.net These descriptors can be categorized as follows:
0D Descriptors: These include constitutional indices such as molecular weight and atom counts.
1D Descriptors: These are derived from the chemical formula, like atom-centered fragments.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. researchgate.net
3D Descriptors: These are derived from the 3D structure of the molecule and include geometric and quantum chemical descriptors. acs.org
Recent advancements in QSAR modeling for nitrosamines have incorporated quantum mechanical calculations to derive more sophisticated descriptors. acs.org These quantum chemical descriptors can provide a more accurate representation of the electronic and steric properties of the molecules, which are crucial for their biological activity. For instance, a two-step modeling approach has been presented that uses a linear discriminant analysis of quantum mechanical and classical descriptors, followed by a 3D-QSAR partial least squares (PLS) regression model to predict the carcinogenic potency (logTD50) of nitrosamine (B1359907) compounds. nih.gov
The table below summarizes the types of descriptors that are commonly employed in the development of QSAR models for nitrosamines.
| Descriptor Type | Examples | Information Encoded |
| 0D-Descriptors | Molecular Weight, Atom Counts | Basic constitutional information of the molecule. |
| 1D-Descriptors | Functional Group Counts, Atom-Centered Fragments | Presence of specific chemical features and functional groups. |
| 2D-Descriptors | Topological Indices (e.g., Balaban J index), Connectivity Indices | Molecular shape, size, and branching. |
| 3D-Descriptors | van der Waals Volume, Surface Area, Dipole Moment | Three-dimensional arrangement of atoms and charge distribution. |
| Quantum Chemical Descriptors | HOMO/LUMO Energies, Mulliken Charges, Activation Energies | Electronic properties, reactivity, and stability of the molecule. |
This table is based on information from multiple sources. sciforum.netresearchgate.net
Predictive Modeling of Reactivity and Metabolic Activation based on Structure
The carcinogenicity of most nitrosamines, including cyclic nitrosamines like this compound, is dependent on their metabolic activation. nih.gov Computational models are instrumental in predicting the reactivity of these compounds and elucidating the intricate steps of their metabolic activation pathways.
The primary route of metabolic activation for nitrosamines is cytochrome P450 (CYP) mediated α-hydroxylation. acs.orgresearchgate.net This enzymatic reaction occurs at the carbon atom adjacent (in the α-position) to the nitroso group. The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes to form a highly reactive electrophilic diazonium ion. acs.org This ion is the ultimate carcinogenic species that can alkylate DNA, leading to mutations and potentially cancer. acs.org
Computational approaches, particularly those based on quantum chemistry like Density Functional Theory (DFT), are employed to model these activation steps. acs.orgnih.gov These methods can calculate the activation energies for various reactions, providing insights into the likelihood and rate of metabolic activation. nih.gov For a series of cyclic nitrosamines, it has been observed that steric and electronic factors significantly influence the formation of the ultimate carcinogenic carbenium ions. acs.org
In the case of this compound, predictive models would focus on the α-hydroxylation at the C2 and C6 positions of the piperidine (B6355638) ring. The presence of the chlorine atom at the C4 position would be expected to influence the electronic properties of the ring and, consequently, the ease of α-hydroxylation. DFT calculations can be used to determine the activation barriers for hydroxylation at these positions and to predict the stability of the resulting intermediates. nih.gov
The key steps in the metabolic activation of nitrosamines that are subject to predictive modeling are outlined in the table below.
| Metabolic Activation Step | Description | Computational Modeling Approach |
| α-Hydroxylation | Enzymatic hydroxylation of the carbon atom adjacent to the nitroso group, which is the rate-limiting step. acs.org | Calculation of activation energies using quantum chemical methods (e.g., DFT) to predict the site and ease of hydroxylation. nih.gov |
| Decomposition of α-Hydroxynitrosamine | Spontaneous breakdown of the unstable α-hydroxynitrosamine intermediate. | Modeling of the reaction pathway and stability of the intermediate. |
| Formation of Diazonium Ion | Generation of the highly electrophilic diazonium ion. | Analysis of the electronic structure and reactivity of the diazonium ion. acs.org |
| DNA Alkylation | Covalent binding of the electrophilic species to nucleophilic sites in DNA. | Modeling the interaction between the diazonium ion and DNA bases to predict adduct formation. nih.gov |
This table is based on information from multiple sources. acs.orgacs.orgnih.gov
By understanding these fundamental processes through computational modeling, researchers can make predictions about the carcinogenic potential of new or untested nitrosamines like this compound without resorting to animal testing. These in silico approaches are becoming increasingly valuable for risk assessment. researchgate.net
Comparative Research and Structure Activity Relationships of Nitrosopiperidines
Comparative Analysis of 4-Chloronitrosopiperidine with Related Nitrosopiperidines
The biological activity of this compound is best understood when compared with other substituted nitrosopiperidines. The nature and position of substituents on the piperidine (B6355638) ring can dramatically alter the compound's carcinogenic potency and target organ specificity.
The introduction of a chlorine atom onto the nitrosopiperidine scaffold significantly impacts its biological reactivity. A key study involving Fischer 344 rats demonstrated a clear trend in carcinogenic potency related to chlorination. researchgate.net When administered in drinking water at equimolar concentrations, 3-Chloronitrosopiperidine, this compound, and 3,4-Dichloronitrosopiperidine (B1215796) all induced tumors, primarily in the esophagus. researchgate.net
The rate at which the animals developed these tumors served as an index of carcinogenic potency. The results indicated that the potency increases with the degree of chlorination. The relative potency was ranked as follows: 3,4-Dichloronitrosopiperidine > this compound > 3-Chloronitrosopiperidine. researchgate.net This suggests that the electron-withdrawing nature of the chlorine substituent enhances the compound's carcinogenicity. This effect may be attributed to the influence of the substituent on the metabolic activation of the nitrosamine (B1359907), a critical step for its carcinogenic action. The primary activation pathway for most carcinogenic nitrosamines involves the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitroso group. epa.gov The electronic properties of substituents on the ring can modulate the susceptibility of these alpha-carbons to attack by cytochrome P450 enzymes.
The carcinogenicity of N-nitrosamines is fundamentally linked to their ability to alkylate DNA, forming DNA adducts that can lead to mutations if not repaired. kegg.jp The metabolic activation of nitrosopiperidines generates a reactive electrophile that attacks nucleophilic sites on DNA bases, most notably forming adducts at the O6 and N7 positions of guanine (B1146940). kegg.jp
While specific comparative studies detailing the exact DNA adduct profiles for 3-chloro-, 4-chloro-, and 3,4-dichloronitrosopiperidine are not extensively detailed in the available literature, the pronounced differences in their carcinogenic potency strongly imply variations in their mutagenic potential. researchgate.net The higher potency of this compound compared to the 3-chloro isomer, and the even greater potency of the 3,4-dichloro derivative, suggests a corresponding increase in either the rate of formation or the persistence of critical, miscoding DNA adducts. researchgate.net
The study by Lijinsky et al. (1980) provides the most direct comparison of the biological potential of these compounds. Almost all rats treated with these three chlorinated nitrosopiperidines died with esophageal tumors, with significant incidences of forestomach and tongue tumors also noted for the monochloro compounds. researchgate.net The increased rate of tumor induction by this compound over the 3-chloro analog points to a higher mutagenic potential. researchgate.net
| Compound | Concentration in Water | Treatment Duration | Primary Tumor Site | Relative Potency (based on rate of death with tumors) |
|---|---|---|---|---|
| 3-Chloronitrosopiperidine | 0.17 mM | 30 weeks | Esophagus, Forestomach, Tongue | Low |
| This compound | 0.17 mM | 30 weeks | Esophagus, Forestomach, Tongue | Medium |
| 3,4-Dichloronitrosopiperidine | 0.17 mM | 21 weeks | Esophagus | High |
General Structure-Reactivity Relationships within the N-Nitrosamine Class
The carcinogenic activity of N-nitrosamines is not an intrinsic property of the molecule but is dependent on metabolic activation. epa.gov The general structure-activity relationships (SAR) for this class of compounds are well-established and center on the requirement for an alpha-hydrogen.
The critical steps in the bioactivation of N-nitrosamines are:
Alpha-Hydroxylation : The process is initiated by cytochrome P450 (CYP) enzymes, which hydroxylate a carbon atom immediately adjacent to the N-nitroso group (the α-carbon). epa.gov Compounds lacking α-hydrogens, such as N-nitroso-di-tert-butylamine, are generally non-carcinogenic because this initial step is blocked.
Formation of an Unstable Intermediate : The resulting α-hydroxy nitrosamine is chemically unstable and spontaneously rearranges.
Generation of an Electrophile : The rearrangement leads to the formation of a highly reactive diazonium ion.
DNA Alkylation : This potent electrophilic diazonium ion readily reacts with nucleophilic sites on DNA bases, leading to the formation of DNA adducts and initiating the process of mutagenesis and carcinogenesis. kegg.jp
Research on Stereoisomeric Forms and Their Differential Activity (if applicable)
For a molecule to have stereoisomers such as enantiomers or diastereomers, it must possess a chiral center. This compound does not have a chiral carbon atom, and therefore, it is an achiral molecule. Consequently, it does not exist in different stereoisomeric forms.
However, the piperidine ring itself is not planar and typically adopts a chair conformation. In this compound, this means the chlorine atom can be in either an axial or an equatorial position. These two conformers (or conformational isomers) can interconvert rapidly at room temperature. While it is theoretically possible that one conformer might fit better into the active site of a metabolizing enzyme like cytochrome P450, no studies were found in the reviewed literature that have isolated these conformers or investigated their differential biological activity. Therefore, a discussion of differential activity based on stereoisomerism is not applicable to this compound.
Future Directions and Emerging Research Avenues for 4 Chloronitrosopiperidine
Integration of Advanced Omics Technologies (e.g., Adductomics, Metabolomics) in Mechanistic Research
Future mechanistic research on 4-Chloronitrosopiperidine will likely benefit from the integration of advanced omics technologies. nih.gov These high-throughput methods allow for a comprehensive analysis of molecules within a biological system, offering a holistic view of the compound's effects. nih.govfuturebridge.com
Metabolomics , the large-scale study of small molecules or metabolites, can provide significant insights into how this compound is metabolized by biological systems. By employing techniques like mass spectrometry and nuclear magnetic resonance, researchers can identify and quantify metabolites, helping to map the specific metabolic pathways the compound undergoes. nih.gov This can reveal mechanisms of bioactivation or detoxification. Mass spectrometry-based metabolomics studies, in particular, can provide rich chemical information on the structures of potential metabolites of interest. nih.gov
Adductomics is an emerging field focused on the comprehensive analysis of covalent modifications (adducts) to macromolecules like DNA and proteins. nih.gov Given that the carcinogenicity of many nitrosamines is linked to their ability to form DNA adducts after metabolic activation, adductomics presents a powerful tool. nih.govumn.edu Applying these techniques to this compound could enable the identification of specific DNA adducts formed, which is a critical step in understanding its genotoxic potential and mechanism of carcinogenesis. nih.gov The integration of data from multiple omics platforms—a multi-omics approach—can provide a more complete picture of the biological system's response to the compound. mdpi.com
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Key Application Areas | Expected Outcomes |
|---|---|---|
| Metabolomics | - Identification of metabolic pathways- Characterization of bioactivation and detoxification processes- Discovery of biomarkers of exposure | - Elucidation of the metabolic fate of this compound- Understanding of intermediates responsible for toxicity |
| Adductomics | - Comprehensive screening for DNA and protein adducts- Identification of specific sites of covalent binding- Quantitation of adduct formation | - Insight into the specific mechanisms of genotoxicity- Identification of potential biomarkers for assessing DNA damage |
| Transcriptomics | - Analysis of gene expression changes upon exposure | - Identification of cellular pathways perturbed by the compound |
| Proteomics | - Study of alterations in protein expression and post-translational modifications | - Understanding the functional impact on cellular processes and protein networks |
Development and Application of Novel In Vitro Model Systems for Studying Biological Interactions
To better predict human responses and understand biological interactions, research is moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant in vitro models. nih.gov The development of complex in vitro models (CIVMs) that integrate multicellular environments and three-dimensional (3D) structures is a significant step forward. nih.gov
Organoids and 3D Cell Cultures can more accurately replicate the complex architecture and cell-cell interactions of human tissues. For studying a compound like this compound, liver organoids, for example, could provide a more accurate model of hepatic metabolism and toxicity than conventional cell lines.
Organs-on-a-chip (OOCs) , or microphysiological systems (MPS), represent another frontier. criver.com These devices use microfluidic technology to culture living cells in continuously perfused chambers, simulating the physiological conditions of organs and tissues. nih.gov An OOC could be used to model the absorption, metabolism, and potential toxicity of this compound in a multi-organ system, providing data on its pharmacokinetic and pharmacodynamic properties. nih.gov These advanced models can help screen for toxicity and efficacy, reducing the reliance on animal testing. criver.com
Table 2: Comparison of In Vitro Model Systems for this compound Studies
| Model System | Description | Advantages for Nitrosamine (B1359907) Research | Limitations |
|---|---|---|---|
| 2D Monolayer Cell Culture | Cells grown in a single layer on a flat surface. | - High-throughput- Cost-effective- Reproducible | - Lacks tissue-specific architecture- Poorly mimics in vivo conditions |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic organ structure and function. | - More physiologically relevant cell-cell interactions- Better representation of tissue microenvironment | - Can have necrotic cores- Less suitable for high-throughput screening |
| Organs-on-a-Chip (OOCs) | Microfluidic devices containing cultured cells from one or more organs to simulate human physiology. nih.gov | - Allows for dynamic fluid flow- Can model multi-organ interactions- Provides insights into ADME (Absorption, Distribution, Metabolism, Excretion) | - Technically complex- Lower throughput than 2D cultures |
Advancements in Analytical Tools for Trace Analysis and Real-time Monitoring in Research
The detection and quantification of nitrosamines, often present at trace levels, require highly sensitive and robust analytical methods. thermofisher.com Continuous advancements in analytical instrumentation are crucial for research into compounds like this compound.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has become a primary tool for detecting and quantifying trace levels of nitrosamines. fda.gov The high mass resolution and accuracy of HRMS instruments provide excellent selectivity, minimizing the risk of false positives and allowing for reliable identification in complex matrices. thermofisher.comfda.gov
Gas Chromatography-Mass Spectrometry (GC-MS) remains a valuable technique, particularly for volatile nitrosamines. pmda.go.jpamericanpharmaceuticalreview.com Innovations in GC-MS, including tandem mass spectrometry (MS/MS), enhance selectivity and sensitivity for trace analysis. nih.gov
A more recent development is Headspace-Selected Ion Flow Tube Mass Spectrometry (Headspace-SIFT-MS) . This technique offers rapid, real-time, and high-throughput screening of volatile compounds directly from the sample headspace without extensive preparation or chromatography. pharmexec.com Its ability to provide results in minutes makes it a promising tool for real-time monitoring of nitrosamine formation or degradation in research settings. pharmexec.com
Table 3: Key Features of Advanced Analytical Tools for Nitrosamine Analysis
| Analytical Technique | Principle | Advantages for Trace Analysis | Application in Research |
|---|---|---|---|
| LC-HRMS | Separates compounds by liquid chromatography, followed by detection with a high-resolution mass spectrometer. fda.gov | - High sensitivity and selectivity- Suitable for non-volatile compounds- Accurate mass measurement for confident identification thermofisher.com | - Quantifying trace levels in biological and environmental samples- Metabolite identification |
| GC-MS/MS | Separates volatile compounds by gas chromatography, with detection by a tandem mass spectrometer. | - Excellent for volatile and semi-volatile nitrosamines- High selectivity from MS/MS reduces matrix interference pmda.go.jp | - Analysis in complex matrices- Confirmation of compound identity |
| Headspace-SIFT-MS | Direct mass spectrometry technique for real-time quantification of volatile compounds from the sample headspace using soft chemical ionization. pharmexec.com | - Rapid analysis (results in minutes)- Minimal sample preparation- Solvent-free process pharmexec.com | - Real-time monitoring of chemical reactions- High-throughput screening |
Interdisciplinary Approaches in Nitrosamine Research to Elucidate Complex Mechanisms
Understanding the full scope of this compound's behavior, from its formation to its biological impact, requires a convergence of expertise from multiple scientific disciplines. researchgate.net An interdisciplinary approach is essential to tackle the complexity of nitrosamine research. acs.org
This collaborative effort can involve:
Organic and Analytical Chemists to synthesize standards, characterize degradation products, and develop sensitive analytical methods.
Toxicologists and Biologists to design and conduct in vitro and in vivo studies to assess biological activity and mechanisms of toxicity.
Computational Chemists and Modelers to perform quantum mechanical calculations to predict metabolic activation pathways, reaction kinetics, and the stability of intermediates. nih.gov This can help prioritize experimental studies and interpret results.
Materials Scientists to develop novel materials or technologies for mitigating exposure or for use in detection systems. cphi-online.com
By integrating these diverse perspectives, researchers can build a more comprehensive and mechanistic understanding of this compound. researchgate.netcphi-online.com Such collaborations are crucial for addressing knowledge gaps and advancing the field of nitrosamine research as a whole. acs.org
Q & A
Q. What are the established synthetic routes for 4-Chloronitrosopiperidine, and which spectroscopic methods are critical for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves nitrosation of 4-chloropiperidine derivatives under controlled acidic conditions. Key steps include maintaining low temperatures (0–5°C) to prevent decomposition and using sodium nitrite in hydrochloric acid. Post-synthesis, structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify piperidine ring substitution patterns and nitroso group positioning. High-resolution mass spectrometry (HRMS) is essential for molecular ion validation. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. For reproducibility, document reaction parameters (solvent, temperature, stoichiometry) and include raw spectral data in supplementary materials .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its mutagenic and carcinogenic properties (Table 1), handle this compound in a fume hood with negative pressure. Use nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards. Implement a chemical hygiene plan (CHP) requiring pre-use training, documented via signed SOPs (e.g., spill management, waste disposal in sealed, labeled containers). Conduct regular air monitoring if synthesizing large quantities. Emergency showers and eyewash stations must be accessible. Reference Safety Data Sheets (SDS) for specific first-aid measures .
Q. How should researchers design initial toxicological studies for this compound?
- Methodological Answer : Begin with in vitro mutagenicity assays (e.g., Ames test using Salmonella typhimurium TA100 strain) at concentrations of 0.1–10 µmol/plate, with and without metabolic activation (S9 liver homogenate). Include positive controls (e.g., sodium azide) and triplicate plating. For acute toxicity, use OECD Guideline 423: administer 300 mg/kg orally to rats, monitoring for 14 days. Histopathological analysis of liver and kidney tissues is critical. Document all protocols in line with Good Laboratory Practices (GLP) and cross-reference existing data (Table 1) to identify gaps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mutagenicity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in metabolic activation systems or strain specificity. Replicate assays using identical bacterial strains (e.g., TA98 and TA100) under standardized S9 conditions (e.g., 10% v/v rat liver microsomes). Perform dose-response curves (0.1–100 µmol/plate) to assess threshold effects. Cross-validate findings with in vitro micronucleus tests in human lymphocytes (1–5 mmol/L). Classify studies using reliability criteria (e.g., "Reliable with Restrictions" for pre-GLP studies with partial documentation) and publish raw data for peer scrutiny .
Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. For thresholded responses, apply benchmark dose (BMD) modeling with EPA’s BMDS software. Compare groups via mixed-effects ANOVA to account for inter-experimental variability. Sensitivity analyses should test assumptions (e.g., log-normal vs. Poisson distributions). Visualize data with scatterplot matrices and 95% confidence intervals. Open-source tools like R/Bioconductor ensure reproducibility .
Q. How can the synthesis of this compound be optimized to improve yield while minimizing by-products?
- Methodological Answer : Employ Design of Experiments (DoE) to screen variables: temperature (−5°C to 25°C), nitrosating agent equivalents (1.0–2.5), and reaction time (1–24 hrs). Use HPLC-PDA to quantify by-products (e.g., 4-chloropiperidine). Response surface methodology (RSM) identifies optimal conditions. For scale-up, implement inline FTIR to monitor nitroso group formation. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) enhances yield. Report yields as mean ± SD across three independent trials .
Q. What strategies ensure the reproducibility of this compound’s reported biological activity in independent laboratories?
- Methodological Answer : Standardize cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., 5% CO₂, 37°C). Use commercially sourced S9 fractions with certificated activity. Include internal controls (e.g., cyclophosphamide for genotoxicity). Publish detailed protocols in supplementary materials, including instrument calibration records. Collaborative trials across labs can identify protocol deviations (e.g., incubation time, solvent purity) affecting reproducibility .
Q. How do researchers determine the metabolic pathways of this compound using in vitro and in vivo models?
- Methodological Answer : In vitro: Incubate with human liver microsomes (HLM) and NADPH (1 mM) for 60 mins. Quench with acetonitrile, then analyze via LC-QTOF-MS to detect phase I metabolites (e.g., denitrosated 4-chloropiperidine). In vivo: Administer ¹⁴C-labeled compound to rats (10 mg/kg IV), collect plasma/bile over 24 hrs, and quantify metabolites via radio-HPLC. Use software like MetabolitePilot to map biotransformation pathways. Compare findings to in silico predictions (e.g., MetaSite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
